![molecular formula C19H18O3 B14065235 Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is a chemical compound with the molecular formula C19H18O3 It is characterized by the presence of two hydroxyphenyl groups attached to a cyclopropyl ring, which is further connected to a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone typically involves the reaction of 2-hydroxybenzaldehyde with cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the cyclopropyl ring. The reaction mixture is then refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required quality standards for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Applications De Recherche Scientifique
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets in biological systems. The hydroxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropyl ring provides rigidity to the molecule, which can influence its binding affinity to targets. The methanone group can participate in various chemical reactions, further modulating the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, bis(2-hydroxyphenyl)-: Similar structure but lacks the cyclopropyl ring.
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Contains methoxy groups instead of hydroxy groups.
Uniqueness
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C19H18O3 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
bis[1-(2-hydroxyphenyl)cyclopropyl]methanone |
InChI |
InChI=1S/C19H18O3/c20-15-7-3-1-5-13(15)18(9-10-18)17(22)19(11-12-19)14-6-2-4-8-16(14)21/h1-8,20-21H,9-12H2 |
Clé InChI |
KNGGPOATYMDHRL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2O)C(=O)C3(CC3)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


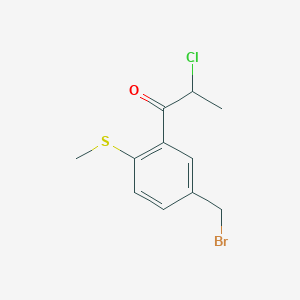
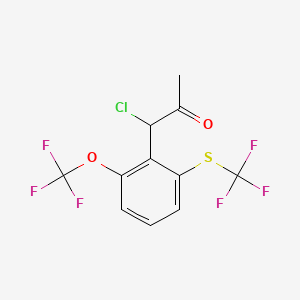
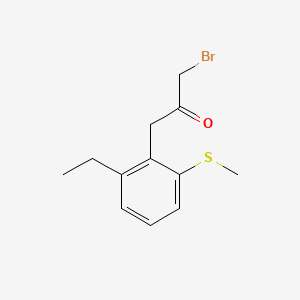
![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)

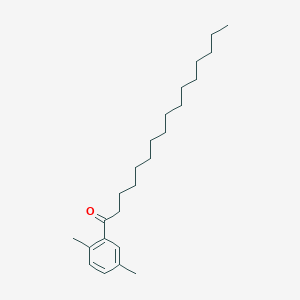
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)
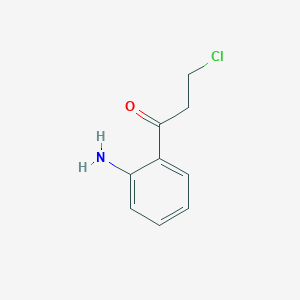

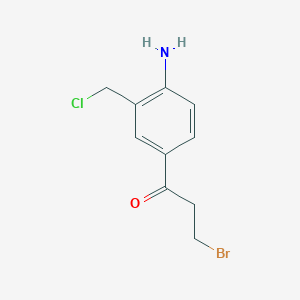

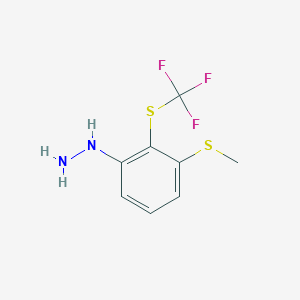
![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)
